molecular formula C18H22N2O3S B2397507 1-(2-Oxo-2-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethyl)pyrrolidine-2,5-dione CAS No. 1706221-20-6

1-(2-Oxo-2-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethyl)pyrrolidine-2,5-dione

Cat. No.: B2397507
CAS No.: 1706221-20-6
M. Wt: 346.45
InChI Key: YAPGKLODUPGVMF-UHFFFAOYSA-N
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Description

This compound features a pyrrolidine-2,5-dione core (a cyclic dicarboximide) linked via a 2-oxoethyl chain to a 1,4-thiazepane ring substituted with an o-tolyl group at the 7-position. The pyrrolidine-2,5-dione moiety is a common scaffold in medicinal chemistry due to its hydrogen-bonding capacity and metabolic stability.

Properties

IUPAC Name

1-[2-[7-(2-methylphenyl)-1,4-thiazepan-4-yl]-2-oxoethyl]pyrrolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S/c1-13-4-2-3-5-14(13)15-8-9-19(10-11-24-15)18(23)12-20-16(21)6-7-17(20)22/h2-5,15H,6-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAPGKLODUPGVMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2CCN(CCS2)C(=O)CN3C(=O)CCC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Oxo-2-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common approach is the condensation of a pyrrolidine-2,5-dione derivative with a thiazepane derivative under controlled conditions. The reaction may require catalysts such as acids or bases and solvents like dichloromethane or acetonitrile to facilitate the process .

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Oxo-2-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

1-(2-Oxo-2-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethyl)pyrrolidine-2,5-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(2-Oxo-2-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrrolidine-2,5-dione Derivatives

1-[(11-Sulfanylundecanoyl)oxy]pyrrolidine-2,5-dione ()
  • Structural Differences: Substituent: A linear 11-sulfanylundecanoyloxy chain replaces the thiazepane-o-tolyl group. Functional Groups: Contains a thiol ester (-SCO-) vs. the target compound’s thiazepane and ketone.
  • Synthesis: Synthesized via reaction of pyrrolidine-2,5-dione with 11-mercaptoundecanoic acid derivatives, followed by purification .

Heterocyclic Systems: Thiazepane vs. Triazine/Tetrazine

–6 discusses pyrazole-fused triazine/tetrazine derivatives , which differ in core structure but share synthetic strategies:

  • Thiazepane vs. Synthesis: Thiazepane formation likely involves thioglycolic acid derivatives or cyclization of amino-thiol precursors, whereas triazines require selective hydrazinolysis and cyclocondensation .

Pharmacological Implications (Inferred)

  • The o-tolyl group in the target compound may improve lipophilicity and blood-brain barrier penetration compared to polar sulfanylundecanoyloxy derivatives .
  • The thiazepane’s sulfur atom could modulate cytochrome P450 interactions, a trait absent in triazine-based analogs .

Biological Activity

1-(2-Oxo-2-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethyl)pyrrolidine-2,5-dione, a compound featuring a pyrrolidine core linked to a thiazepane ring, has garnered interest in medicinal chemistry for its potential biological activities. This article explores its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Pyrrolidine-2,5-dione core : This structure is known for various biological activities.
  • Thiazepane ring : The presence of this ring enhances the compound's reactivity and specificity towards biological targets.

Molecular Formula

The molecular formula is C17H20N2O2SC_{17}H_{20}N_2O_2S, with a molecular weight of 320.42 g/mol.

The biological activity of this compound primarily stems from its interaction with specific molecular targets within biological systems. Key mechanisms include:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in critical metabolic pathways. For instance, it has been shown to interact with indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme that plays a role in cancer progression by modulating tryptophan metabolism .
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, making it a candidate for further exploration in the development of antibiotics .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity through:

  • Reduction of Tumor Growth : In vivo studies demonstrated that treatment with this compound led to decreased tumor sizes in mouse models .

Antimicrobial Activity

The compound has been tested against various bacterial strains, showing moderate antibacterial effects. In one study:

  • Inhibition Zones : The compound displayed inhibition zones of 17 mm against E. coli and 15 mm against S. aureus .

Case Studies and Research Findings

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant tumor growth inhibition in CT26 tumor models after treatment with the compound .
Study BAntimicrobial PropertiesShowed moderate antibacterial activity against E. coli and S. aureus .
Study CMechanistic InsightsIdentified interaction with IDO1 as a key mechanism in modulating immune responses in cancer .

Q & A

Q. How to optimize green chemistry metrics in large-scale synthesis?

  • Methodology :
  • Solvent substitution : Replace DMF with Cyrene (dihydrolevoglucosenone) for amide couplings.
  • Catalyst recycling : Immobilize Pd catalysts on magnetic nanoparticles for Suzuki-Miyaura reactions .

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